1-[3-(Ethylamino)phenyl]ethanone
Description
1-[3-(Ethylamino)phenyl]ethanone is an aromatic ketone derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. The compound features an ethylamino (-NHCH₂CH₃) substituent at the meta position of the phenyl ring attached to an ethanone group.
Properties
CAS No. |
134812-13-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[3-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
InChI Key |
YWBGBYNNEZUEPI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
Synonyms |
Ethanone, 1-[3-(ethylamino)phenyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, highlighting differences in physicochemical properties, biological activity, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: The ethylamino group in this compound likely enhances nucleophilicity compared to methyl or hydroxy substituents, making it a candidate for Schiff base formation or coordination chemistry . Nitro groups (e.g., in 1-(2-Amino-6-nitrophenyl)ethanone) increase electrophilicity but may introduce toxicity risks .
Biological Activity Trends: Methoxy and hydroxy groups in antifungal analogs (e.g., VIa) improve activity by enhancing hydrogen bonding with fungal enzymes . Chalcone derivatives (e.g., quinoxaline-based compounds) exhibit broad-spectrum antibacterial activity due to conjugated π-systems .
Safety Profiles: Dimethylamino and ethylamino derivatives are generally safer than nitro-substituted analogs, which require precautions like avoiding inhalation .
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